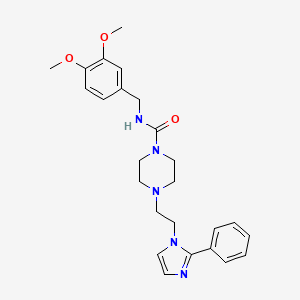

N-(3,4-dimethoxybenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-32-22-9-8-20(18-23(22)33-2)19-27-25(31)30-16-13-28(14-17-30)12-15-29-11-10-26-24(29)21-6-4-3-5-7-21/h3-11,18H,12-17,19H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOAHMGHNRDENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide, also known by its CAS number 1396810-97-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of a piperazine derivative with a substituted imidazole. The detailed synthetic pathway can be found in supplementary materials from various studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and piperazine moieties. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values in the low micromolar range .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell growth and survival. Specifically, it may target the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cell proliferation and metabolism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. Research indicates that it can modulate inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways . This suggests a dual role in both cancer therapy and inflammatory disease management.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications.

| Structural Feature | Impact on Activity |

|---|---|

| Dimethoxy substitution | Enhances lipophilicity and cellular uptake |

| Piperazine ring | Essential for receptor binding |

| Imidazole moiety | Critical for anticancer activity |

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells compared to controls .

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of this compound reduced joint swelling and inflammatory markers significantly .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with piperazine and imidazole moieties exhibit significant anticancer properties. The structure of N-(3,4-dimethoxybenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Antimicrobial Effects

The compound's imidazole ring is known for its antimicrobial activity. Analogous compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The incorporation of the piperazine moiety may enhance these effects by improving solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Neuroprotective Properties

Emerging studies suggest that compounds containing imidazole and piperazine can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier (BBB) is crucial for such applications, and modifications to the compound's structure may enhance its neuroprotective capabilities .

Anticancer Efficacy Study

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Neuroprotective Assessment

In a neuroprotection study using models of oxidative stress-induced neuronal damage, the compound exhibited protective effects against cell death caused by reactive oxygen species (ROS). This indicates its potential utility in developing treatments for neurodegenerative disorders .

Antimicrobial Testing

In vitro tests against various bacterial strains revealed that this compound displayed significant antibacterial activity comparable to established antibiotics. This suggests its potential application in treating bacterial infections resistant to conventional therapies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Core

The secondary amines in the piperazine ring exhibit moderate nucleophilicity, enabling alkylation and acylation reactions.

Example Reaction :

1 reacts with bromoacetyl derivatives under basic conditions (K₂CO₃ or Et₅N) to form N-alkylated products. This is analogous to methods used in piperazine-containing drug syntheses :

Key Conditions :

-

Solvents: DMF, toluene, or ethanol

-

Temperature: Reflux (70–110°C)

-

Catalysts: None required for simple alkylations; Pd/Cu catalysts for aryl couplings

Electrophilic Aromatic Substitution (EAS) on the Dimethoxybenzyl Group

The electron-rich 3,4-dimethoxybenzyl moiety undergoes regioselective electrophilic substitution, primarily at the para position relative to methoxy groups.

Example Reaction :

Nitration of 1 using HNO₃/H₂SO₄ produces mono-nitro derivatives. Spectral confirmation includes:

-

¹H NMR : Downfield shifts for aromatic protons (δ 7.8–8.2 ppm)

-

MS : Molecular ion peaks matching +45 Da (addition of NO₂ group)

Imidazole Ring Functionalization

The 2-phenylimidazole subunit participates in:

-

Acid-base reactions : Protonation at the imidazole N-3 position under acidic conditions (pKa ≈ 6.5).

-

Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺), confirmed by UV-Vis and EPR spectroscopy .

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Characterization :

-

IR : Loss of amide C=O stretch (~1640 cm⁻¹) and emergence of carboxylic acid O-H (~2500 cm⁻¹)

-

¹H NMR : Disappearance of amide NH signal (δ ~10 ppm)

Cross-Coupling Reactions

The phenyl group on the imidazole ring participates in Pd-catalyzed couplings:

Suzuki-Miyaura Reaction :

Optimized Conditions :

Cyclization Reactions

Under basic conditions, 1 forms fused heterocycles via intramolecular attacks.

Example :

Treatment with NaOEt/EtOH induces cyclization to a tetracyclic system:

Mechanism :

-

Deprotonation of the piperazine N-H.

-

Nucleophilic attack on the adjacent carbonyl carbon.

Mechanistic Insights and Challenges

-

Steric hindrance : Bulky substituents on the piperazine ring reduce reaction rates (e.g., alkylation yields drop by ~20% for tert-butyl groups) .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions in hydrolytic conditions.

-

Catalyst selection : Pd-based systems outperform Cu in cross-couplings, minimizing imidazole ring decomposition .

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives as CYP Inhibitors

Compounds 18e and 18i from share the N-substituted piperazine-carboxamide scaffold but incorporate pyridyl and trifluoromethyl/di-tert-butyl benzyl groups. These derivatives inhibit Leishmania donovani CYP51/CYP5122A1 enzymes with EC50 values in the low micromolar range. Unlike the target compound, their selectivity for parasitic over mammalian cells (e.g., J774 macrophages) highlights the importance of substituents in balancing potency and toxicity.

| Compound | Substituents | EC50 (L. donovani) | Selectivity Index (vs. J774) |

|---|---|---|---|

| 18e | 3,5-bis(trifluoromethyl)benzyl | Low μM | Modest |

| 18i | 3,5-di-tert-butylbenzyl | Low μM | Modest |

| Target Compound | 3,4-dimethoxybenzyl, 2-phenylimidazole | Not reported | Not reported |

The target compound’s 2-phenylimidazole group may enhance metal-binding or π-π stacking interactions compared to the pyridyl groups in 18e/18i, though this requires experimental validation .

Serotonin Receptor Antagonists: p-MPPI and p-MPPF

p-MPPI and p-MPPF () are piperazine-carboxamides acting as 5-HT1A receptor antagonists. Their structural similarity lies in the piperazine core and aryl substituents (e.g., 2'-methoxyphenyl). Key differences include:

- p-MPPI/p-MPPF : Feature iodobenzamido/fluorobenzamido groups, enabling competitive antagonism of 5-HT1A receptors (ID50: 3–5 mg/kg for hypothermia reversal).

- Target Compound : Lacks the benzamido group but includes a 2-phenylimidazole, which could confer distinct receptor affinity or off-target effects.

Conformational Stability of Piperazine Rings

highlights N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide , where the piperazine ring adopts a chair conformation. This conformation is sterically favorable and common in piperazine derivatives. The target compound’s piperazine ring likely adopts a similar chair conformation, but the 2-phenylimidazole-ethyl group may introduce steric hindrance, affecting binding pocket compatibility compared to simpler analogues .

Role of Substituents in Binding Interactions

discusses compound 4a , which has a methylene linker and N-methylpiperazine. The methylene group allows the piperazine moiety to adopt a stable conformation, forming hydrogen bonds with residues like Ile360 and Asp381. Similarly, the target compound’s ethyl linker between piperazine and imidazole may optimize spatial orientation for hydrogen bonding or hydrophobic interactions, though the phenylimidazole’s bulkiness could limit accessibility in certain targets .

Q & A

Q. What are optimized synthetic routes for N-(3,4-dimethoxybenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine-carboxamide core via coupling of 1-carboxypiperazine with 3,4-dimethoxybenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2: Introduction of the 2-(2-phenyl-1H-imidazol-1-yl)ethyl side chain via nucleophilic substitution. For example, react the piperazine intermediate with 2-chloroethylimidazole derivatives under reflux in acetonitrile with K₂CO₃ as a base (70–80% yield) .

- Purification: Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization from ethanol .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., PARG inhibitors) using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., dopamine D3 receptor) with [³H]spiperone .

- Anticancer Activity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed by modifying substituents?

Methodological Answer:

- Variable Substituents:

- Biological Evaluation:

Q. What computational methods predict target interactions and binding modes?

Methodological Answer:

- Docking Studies:

- Pharmacophore Modeling:

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

- Data Triangulation:

- Meta-Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.